N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is an organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure, and is substituted with a chloro and methyl group on the phenyl ring, as well as a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the carboxamide group.
Formation of Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Formation of Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the carboxylic acid derivative of the compound reacts with an amine or ammonia in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide
- N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-sulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxamide group, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-5-6-11(17)8-13(10)19-15(21)12-9-18-14-4-2-3-7-20(14)16(12)22/h2-9H,1H3,(H,19,21) |
InChI Key |
QPOLHBGAKKFCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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